The synthesis of Jinflexin D involves the oxidative coupling of precursors derived from stilbenoids, specifically through enzymatic pathways that utilize L-phenylalanine as a key starting material. This biosynthetic route is believed to be catalyzed by specific enzymes that facilitate the formation of the phenanthrene skeleton under oxidative stress conditions or fungal infections .
The isolation process typically employs chromatographic techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm the structure and purity of Jinflexin D. Spectroscopic methods including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are utilized to elucidate its molecular structure and confirm its heptacyclic nature .
Jinflexin D's molecular formula is noted as C₃₆H₃₄O₄, indicating a complex arrangement of carbon, hydrogen, and oxygen atoms. Its structure includes multiple interconnected aromatic rings, contributing to its stability and biological activity.
The detailed structural analysis reveals characteristic signals in the NMR spectrum that correspond to various functional groups within the molecule, including hydroxyl groups and methyl substituents. The presence of these groups plays a crucial role in its reactivity and interaction with biological targets .
Jinflexin D undergoes several chemical reactions typical of phenanthrene derivatives. These include:
The reactivity patterns are influenced by the electronic distribution within the heptacyclic structure, making it susceptible to interactions with reactive oxygen species and other electrophiles in biological systems .
The mechanism of action for Jinflexin D primarily involves its antioxidant properties. It scavenges free radicals and reactive oxygen species, thereby mitigating oxidative stress in cells. This action is critical in preventing cellular damage associated with various diseases.
Experimental studies have shown that Jinflexin D exhibits significant activity against oxidative stress markers, suggesting its potential use in therapeutic applications aimed at conditions like inflammation and neurodegenerative diseases .
Jinflexin D has garnered interest for its potential applications in:
Research continues into optimizing extraction methods and evaluating the full spectrum of biological activities associated with Jinflexin D, paving the way for potential drug development initiatives targeting various health issues .
Jinflexin D (CAS: 2055155-78-5) represents a structurally complex dimeric phenanthrene derivative isolated from wetland plants of the Juncus genus. Characterized by the molecular formula C₃₆H₃₂O₃ and a molecular weight of 512.6 g/mol, its distinctive heptacyclic ring system positions it at the forefront of natural product research [1] [3]. This compound exemplifies nature’s capacity for synthesizing architecturally novel metabolites with potential pharmacological applications, particularly in inflammation modulation. Unlike monophenanthrenes, Jinflexin D’s dimeric scaffold offers unique three-dimensional complexity that enables selective interactions with biological targets—a property driving intense research interest in its bioactivity and biosynthesis [3].
Jinflexin D was first isolated in 2018 from the methanolic extract of Juncus inflexus (common name: hard rush) roots through bioactivity-guided fractionation [3]. This perennial wetland plant, belonging to the Juncaceae family, thrives in temperate regions of Europe and Asia. Traditional medicinal applications of Juncus species for treating inflammatory conditions provided the ethnobotanical rationale for investigating its secondary metabolites [1]. The compound’s nomenclature ("Jinflexin") directly references its botanical source (J. inflexus), while the "D" suffix denotes its position within a series of four structurally related compounds (Jinflexins A–D) identified concurrently [3].
The taxonomic distribution of Jinflexin D production appears restricted, with significant quantities detected only in J. articulatus and J. inflexus [3]. Within these species, biosynthesis occurs predominantly in mature root tissues, where concentrations reach 3–5 times higher than in aerial parts—a pattern correlating with elevated expression of phenylpropanoid pathway enzymes (PAL, C4H) [3]. This tissue-specific accumulation suggests a defensive ecological role against soil pathogens.
Table 1: Key Identifiers and Structural Features of Jinflexin D
Property | Specification |
---|---|
IUPAC Name | (9S)-9-(7-hydroxy-2,8-dimethylphenanthren-3-yl)-4,7-dimethyl-5,6,9,10-tetrahydrobenzo[c]phenanthrene-3,8-diol |
Molecular Formula | C₃₆H₃₂O₃ |
Molecular Weight | 512.648 g/mol |
CAS Registry Number | 2055155-78-5 |
Botanical Source | Juncus inflexus (roots) |
Structural Class | Dimeric phenanthrene derivative |
Unique Feature | Heptacyclic ring system with bicyclo[3.2.1]octane core |
Stereochemistry | (S)-configuration at C-9 (9% enantiomeric excess) |
Jinflexin D’s structural elucidation required advanced spectroscopic techniques, including 1D/2D NMR (COSY, HMBC, HSQC), high-resolution electrospray ionization mass spectrometry (HR-ESI-MS), and electronic circular dichroism (ECD) [3]. X-ray crystallography confirmed its unprecedented heptacyclic framework formed through a [2+2] cycloaddition between two phenanthrene precursors: dehydrojuncuenin A and 2,7-dihydroxy-1,8-dimethyl-5-vinyl-9,10-dihydrophenanthrene [3]. This radical-mediated dimerization, likely catalyzed by cytochrome P450 oxidases or peroxidases, yields a racemic mixture with slight (9%) enantiomeric excess favoring the S-enantiomer [3].
Biosynthetic studies reveal Jinflexin D production increases under environmental stressors:
This stress-responsive biosynthesis aligns with its proposed ecological function as a phytoanticipin against microbial pathogens and herbivores.
Research indicates multifaceted bioactivities with therapeutic potential:
Table 2: Research Status of Key Bioactivities of Jinflexin D
Bioactivity | Experimental Model | Key Findings | Research Depth |
---|---|---|---|
Anti-inflammatory | Macrophage cultures | Dose-dependent TNF-α/IL-6 suppression; IC₅₀ ≈ 15 μM | In vitro confirmed |
GABAA interaction | Receptor binding assays | Selective affinity for α₂/α₃ subunit-containing GABAA receptors | Mechanistic studies ongoing |
Antimicrobial | MRSA (ATCC 43300) | Disrupts membrane integrity; MIC = 32 μg/mL | In vitro confirmed |
Antiproliferative | HepG2, MCF-7 cell lines | Induces caspase-3 activation; IC₅₀ = 45–62 μM | Preliminary screening |
Despite progress in bioactivity profiling, fundamental mechanistic questions persist:
Substantial gaps exist in understanding Jinflexin D’s ecological roles and biosynthesis:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7